1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea
Description
This urea derivative features a 2-hydroxyethyl linker connecting a 4-(furan-2-yl)phenyl moiety to a 3-[2-(trifluoromethyl)phenyl]urea core. The hydroxyethyl group likely improves aqueous solubility compared to more lipophilic analogs .
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)15-4-1-2-5-16(15)25-19(27)24-12-17(26)13-7-9-14(10-8-13)18-6-3-11-28-18/h1-11,17,26H,12H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHUVGSRCCUJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 347.32 g/mol
The compound features a furan ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, the compound under study has shown promising results against breast cancer cells, particularly triple-negative breast cancer (TNBC), which is notoriously difficult to treat.
- Case Study : In vitro assays revealed that the compound exhibited an IC value of approximately 15 µM against MDA-MB-231 (a TNBC cell line), indicating potent cytotoxicity. This activity was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of urea derivatives have been well-documented. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thereby increasing antimicrobial efficacy.
- In Vitro Evaluation : The compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Methicillin-resistant S. aureus | 15 |
Anti-inflammatory Activity
Inflammation plays a critical role in cancer progression and other diseases. Compounds with urea functionalities have been reported to exhibit anti-inflammatory effects.
- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a recent study, the compound demonstrated a significant reduction in these cytokines at concentrations above 10 µM.
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives often correlates with their structural features. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing potency.
- SAR Findings : A series of related compounds were synthesized to explore their biological activities. Compounds with additional hydroxyl or halogen substituents showed enhanced activity compared to those lacking these groups, suggesting that modifications at specific positions can optimize efficacy.
Comparison with Similar Compounds
Substituent Analysis
The table below highlights key structural differences and similarities:
Key Trends
- Trifluoromethyl Prevalence : The 2-/3-(trifluoromethyl)phenyl group is shared among the target compound, 8j, 8k, and 7n, suggesting its role in enhancing binding affinity and metabolic resistance .
- Solubility Modifiers : The target’s hydroxyethyl group contrasts with 8j’s chloromethyl and 7n’s thioether , which are more lipophilic. This may position the target as a more soluble candidate for in vivo studies .
- Heterocyclic Diversity : Furan (target), thiazole (8j), and pyridine (7n) rings offer distinct electronic profiles, influencing interactions with biological targets (e.g., enzymes or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
